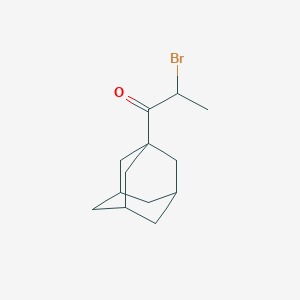

1-(1-Adamantyl)-2-bromopropan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1-Adamantyl)-2-bromopropan-1-one is an organic compound featuring an adamantyl group attached to a brominated propanone structure The adamantyl group, derived from adamantane, is known for its bulky and rigid structure, which imparts unique chemical properties to the compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(1-Adamantyl)-2-bromopropan-1-one can be synthesized through several methods. One common approach involves the bromination of 1-(1-adamantyl)propan-1-one. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions to achieve selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and efficient separation and purification techniques .

Análisis De Reacciones Químicas

Types of Reactions: 1-(1-Adamantyl)-2-bromopropan-1-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.

Reduction: Conducted in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether under inert atmosphere.

Oxidation: Carried out in aqueous or mixed solvent systems under controlled temperature and pH conditions.

Major Products:

Nucleophilic Substitution: Yields substituted adamantyl derivatives depending on the nucleophile used.

Reduction: Produces 1-(1-adamantyl)-2-bromopropanol.

Oxidation: Forms 1-(1-adamantyl)-2-bromopropanoic acid or other oxidized products.

Aplicaciones Científicas De Investigación

1-(1-Adamantyl)-2-bromopropan-1-one has several scientific research applications:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, particularly those containing the adamantyl group.

Medicinal Chemistry: Investigated for its potential as a precursor in the development of pharmaceuticals, especially those targeting neurological disorders due to the unique properties of the adamantyl group.

Material Science: Utilized in the design of novel materials with enhanced thermal and mechanical properties due to the rigidity of the adamantyl structure.

Mecanismo De Acción

The mechanism of action of 1-(1-Adamantyl)-2-bromopropan-1-one involves its interaction with various molecular targets depending on the context of its use. In medicinal chemistry, the adamantyl group is known to enhance the lipophilicity and stability of compounds, potentially improving their bioavailability and interaction with biological targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

1-(1-Adamantyl)-2-bromopropan-1-one can be compared with other adamantyl derivatives such as:

1-Adamantylacetic acid: Known for its use in organic synthesis and as a precursor for various pharmaceuticals.

1-Adamantylamine: Utilized in the synthesis of antiviral and antiparkinsonian drugs.

1-Adamantylmethanol: Employed in the preparation of polymers and advanced materials.

The uniqueness of this compound lies in its brominated structure, which imparts distinct reactivity and potential for further functionalization compared to other adamantyl derivatives .

Actividad Biológica

Overview

1-(1-Adamantyl)-2-bromopropan-1-one is an organic compound characterized by its adamantyl group, which is known for its bulky and rigid structure. This compound exhibits significant biological activity, particularly in the realm of medicinal chemistry and organic synthesis. Its interactions with various biological systems make it a subject of interest for researchers exploring antiviral properties, enzyme interactions, and potential therapeutic applications.

- Chemical Formula : C13H19BrO

- CAS Number : 26525-24-6

- Molecular Weight : 273.19 g/mol

The compound's structure includes a brominated propanone moiety attached to an adamantyl group, which contributes to its unique chemical reactivity and biological interactions.

Antiviral Properties

This compound is related to a class of compounds known for their antiviral properties, particularly against influenza viruses. Adamantane derivatives have been widely studied for their effectiveness in inhibiting viral replication through interference with viral membrane proteins and other mechanisms .

Enzyme Interactions

The compound interacts significantly with cytochrome P450 enzymes, which are essential for the metabolism of various xenobiotics and endogenous compounds. This interaction can lead to the formation of reactive intermediates that may modify proteins and nucleic acids, potentially altering their functions .

Cellular Effects

Research indicates that this compound influences several cellular processes:

- Cell Signaling : It modulates key signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, crucial for cell proliferation and differentiation.

- Gene Expression : The compound can affect gene expression profiles, impacting cellular responses to environmental stimuli.

- Metabolic Processes : It has been shown to influence metabolic pathways, possibly through its effects on enzyme activity.

Case Study 1: Antiviral Efficacy

A study demonstrated that derivatives of adamantane, including this compound, exhibit potent antiviral activity against influenza A viruses. The mechanism involves blocking the M2 proton channel of the virus, thereby preventing viral uncoating .

Case Study 2: Enzyme Interaction Studies

Research highlighted the interaction between this compound and cytochrome P450 enzymes. The compound was shown to inhibit specific isoforms of these enzymes, leading to altered metabolism of co-administered drugs. This finding underscores the importance of understanding drug interactions for therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notable Properties |

|---|---|---|

| 1-Adamantylacetic Acid | Antiviral and anti-inflammatory | Used in organic synthesis |

| 1-Adamantylamine | Antiviral properties | Precursor for antiparkinsonian drugs |

| 1-Adamantylmethanol | Material science applications | Used in polymer preparation |

The brominated structure of this compound distinguishes it from other adamantyl derivatives, providing unique reactivity patterns that enhance its potential for further functionalization .

Propiedades

IUPAC Name |

1-(1-adamantyl)-2-bromopropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrO/c1-8(14)12(15)13-5-9-2-10(6-13)4-11(3-9)7-13/h8-11H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABYMCZQJXPCLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C12CC3CC(C1)CC(C3)C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377853 |

Source

|

| Record name | 1-(1-adamantyl)-2-bromopropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26525-24-6 |

Source

|

| Record name | 1-(1-adamantyl)-2-bromopropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.